molecular formula C10H14BrNO2 B1527375 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol CAS No. 1248211-47-3

1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol

Cat. No. B1527375
M. Wt: 260.13 g/mol
InChI Key: KEIPEOUCOBMYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol were not found in the retrieved papers, piperidine derivatives in general are known to undergo a variety of intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactivity

The compound 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol is a versatile intermediate in the asymmetric synthesis of various piperidines, which are crucial in medicinal chemistry and organic synthesis. Research indicates the potential of this compound in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This process involves diastereoselective substitution, leading to the production of azido, amino, or benzyloxy products with high optical purity, demonstrating its utility in creating complex molecular architectures (L. Micouin et al., 1994).

Spiro[isobenzofuran-1(3H),4'-piperidines] Synthesis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases another application, where the compound plays a role in creating potential central nervous system agents. This synthesis involves lithiation of bromobenzhydryl methyl ether, followed by addition of piperidone and acid-catalyzed cyclization, leading to compounds with marked inhibition of tetrabenazine-induced ptosis, indicating significant therapeutic potential (Victor J. Bauer et al., 1976).

Environmental Chemistry and Catalysis

In environmental chemistry, an eco-friendly synthesis method utilizing 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol in the creation of 3,5-dispirosubstituted piperidines via cyclo-condensation in aqueous media highlights its significance. This method employs iron(III) trifluoroacetate as a catalyst, showcasing a sustainable approach to synthesizing complex molecules with potential antibacterial activity, emphasizing the compound's role in green chemistry (T. Lohar et al., 2016).

Multicomponent Reaction Applications

The compound also finds application in multicomponent reactions for the synthesis of functionalized piperidines. Research demonstrates the use of 1,3-dicarbonyl compounds in the presence of catalytic amounts of bromodimethylsulfonium bromide, leading to highly functionalized piperidines, showcasing the compound's utility in complex organic syntheses (A. Khan et al., 2008).

Future Directions

Piperidine derivatives, including 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol, have potential applications in various fields of research and industry. Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods .

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPEOUCOBMYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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